molecular formula C8H17NaOS2 B14149992 3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt CAS No. 67801-35-8

3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt

Katalognummer: B14149992
CAS-Nummer: 67801-35-8
Molekulargewicht: 216.3 g/mol
InChI-Schlüssel: NOPPVMNVQAVKKJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt is a chemical compound with a complex structure that includes both hydroxyl and thiol functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt typically involves the reaction of 3-hydroxy-2-butylthiol with 2-butanethiol in the presence of a sodium base. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction. The resulting product is then purified through various techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt undergoes several types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to break disulfide bonds back into thiol groups.

    Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as zinc and hydrochloric acid are often used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.

Major Products Formed

    Oxidation: Disulfides are the major products formed.

    Reduction: Thiol groups are regenerated.

    Substitution: Various substituted thiol derivatives can be formed depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in redox reactions and as a model compound for thiol-based biochemistry.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism by which 3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt exerts its effects involves its ability to participate in redox reactions. The thiol groups can undergo oxidation and reduction, making the compound a versatile agent in various chemical processes. The molecular targets and pathways involved include interactions with other thiol-containing molecules and enzymes that facilitate redox reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Butanethiol: A simpler thiol compound with similar reactivity but lacking the hydroxyl group.

    3-Methyl-2-butanethiol: Another thiol compound with a different alkyl group, used in similar applications.

Uniqueness

3-(3-Hydroxy-2-butyl)thio-2-butanethiol monosodium salt is unique due to the presence of both hydroxyl and thiol groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications that require both nucleophilic and redox capabilities.

Eigenschaften

CAS-Nummer

67801-35-8

Molekularformel

C8H17NaOS2

Molekulargewicht

216.3 g/mol

IUPAC-Name

sodium;3-(3-hydroxybutan-2-ylsulfanyl)butane-2-thiolate

InChI

InChI=1S/C8H18OS2.Na/c1-5(9)7(3)11-8(4)6(2)10;/h5-10H,1-4H3;/q;+1/p-1

InChI-Schlüssel

NOPPVMNVQAVKKJ-UHFFFAOYSA-M

Kanonische SMILES

CC(C(C)SC(C)C(C)[S-])O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.